molecular formula C8H15NO4 B3054335 N,N-Bis(2-hydroxyethyl)-3-oxobutanamide CAS No. 59692-90-9

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

Cat. No. B3054335
CAS RN: 59692-90-9
M. Wt: 189.21 g/mol
InChI Key: NVRDIXNYKQBMNW-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)ethylenediamine is a chemical compound with the linear formula HOCH2CH2NHCH2CH2NHCH2CH2OH . It is employed as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N,N-bis(2-hydroxyethyl) alkylamide was synthesized from triglycerides using diethanolamine in the presence of zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of N,N-Bis(2-hydroxyethyl)ethylenediamine is represented by the SMILES string OCCNCCNCCO . The InChI key for this compound is GFIWSSUBVYLTRF-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving N,N-Bis(2-hydroxyethyl)-3-oxobutanamide were not found, a study reported the solvent-free synthesis of fatty acid amides from triglycerides using zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst .


Physical And Chemical Properties Analysis

N,N-Bis(2-hydroxyethyl)ethylenediamine is a solid with a melting point of 98-100 °C (lit.) .

Safety and Hazards

The safety data sheet for N,N’-Bis(2-hydroxyethyl)oxamide, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide were not found, research into similar compounds continues to be an active area of study .

properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-7(12)6-8(13)9(2-4-10)3-5-11/h10-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDIXNYKQBMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615822
Record name N,N-Bis(2-hydroxyethyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59692-90-9
Record name N,N-Bis(2-hydroxyethyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 52.53 g (0.50 mol) diethanolamine in 100 ml MeOH was added dropwise to a solution of 40.00 g (0.48) diketene in 100 ml MeOH at 0° C. After stirring for 1 hour at 0° C., no starting material was detected anymore by thin-layer chromatography. The reaction mixture was spun off and the residue was purified by means of column chromatography. 81.32 g of product was obtained as a slightly yellow oil.
Quantity
52.53 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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